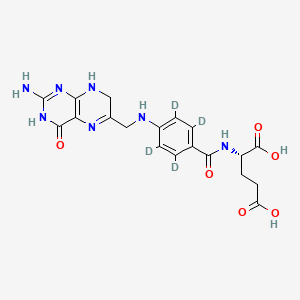
Dihydrofolic acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrofolic acid-d4 is a deuterated form of dihydrofolic acid, a derivative of folic acid (vitamin B9). It is an important intermediate in the biosynthesis of purines, pyrimidines, and certain amino acids. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its stability and traceability.
准备方法
Synthetic Routes and Reaction Conditions
Dihydrofolic acid-d4 can be synthesized through the reduction of folic acid using deuterated reducing agents. The process typically involves the following steps:
Reduction of Folic Acid: Folic acid is reduced to dihydrofolic acid using a deuterated reducing agent such as deuterated sodium borohydride (NaBD4) in a suitable solvent like deuterated water (D2O).
Purification: The resulting this compound is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of folic acid are reduced using deuterated reducing agents in industrial reactors.
Isolation and Purification: The product is isolated and purified using large-scale chromatographic methods to ensure high purity and yield.
化学反应分析
Types of Reactions
Dihydrofolic acid-d4 undergoes various chemical reactions, including:
Reduction: It can be further reduced to tetrahydrofolic acid-d4 using deuterated reducing agents.
Oxidation: It can be oxidized back to folic acid under specific conditions.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Deuterated sodium borohydride (NaBD4), deuterated lithium aluminum hydride (LiAlD4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Solvents: Deuterated water (D2O), deuterated methanol (CD3OD).
Major Products
Tetrahydrofolic Acid-d4: Formed by the reduction of this compound.
Folic Acid: Formed by the oxidation of this compound.
科学研究应用
Dihydrofolic acid-d4 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Metabolic Pathway Studies: Used to trace metabolic pathways and understand the role of folic acid derivatives in cellular processes.
Enzyme Mechanism Studies: Used to study the mechanisms of enzymes such as dihydrofolate reductase.
Drug Development: Used in the development of antifolate drugs for the treatment of cancer and bacterial infections.
Isotope Labeling: Used as an isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.
作用机制
Dihydrofolic acid-d4 exerts its effects by acting as a substrate for the enzyme dihydrofolate reductase. The enzyme catalyzes the reduction of this compound to tetrahydrofolic acid-d4, which is essential for the synthesis of purines, pyrimidines, and certain amino acids. This process is crucial for DNA and RNA synthesis, making this compound an important compound in cellular metabolism.
相似化合物的比较
Similar Compounds
Dihydrofolic Acid: The non-deuterated form of dihydrofolic acid-d4.
Tetrahydrofolic Acid: The fully reduced form of dihydrofolic acid.
Folic Acid: The oxidized form of dihydrofolic acid.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and traceability in scientific studies. This makes it particularly useful in metabolic and enzyme mechanism studies, where precise tracking of the compound is required.
属性
分子式 |
C19H21N7O6 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D |
InChI 键 |
OZRNSSUDZOLUSN-ALIZGMTFSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=NC3=C(NC2)N=C(NC3=O)N)[2H] |
规范 SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


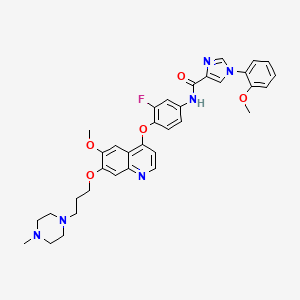
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
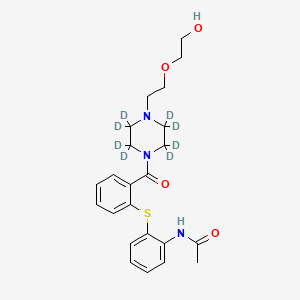
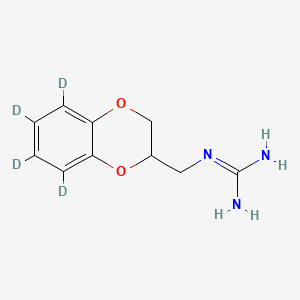
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
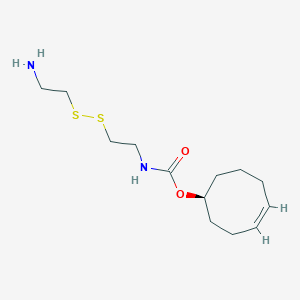

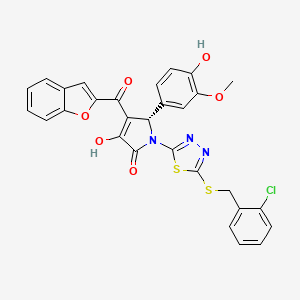
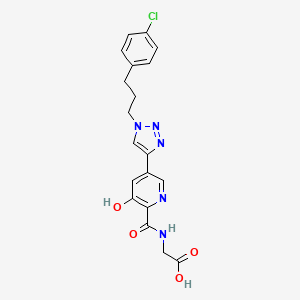
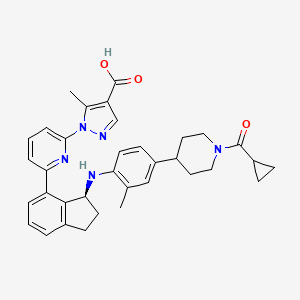
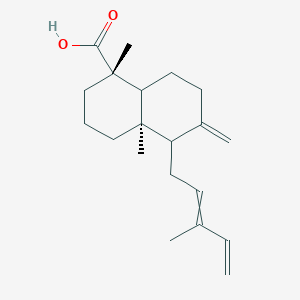

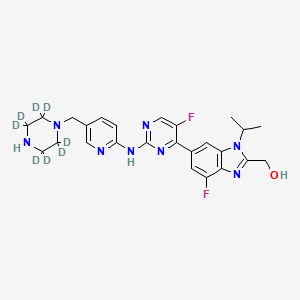
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)
